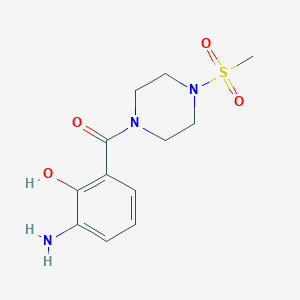

(3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

This compound is a methanone derivative featuring a 3-amino-2-hydroxyphenyl group linked to a 4-(methylsulfonyl)piperazine moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, which enhances the compound’s stability and may influence its binding affinity in biological systems.

Properties

IUPAC Name |

(3-amino-2-hydroxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-20(18,19)15-7-5-14(6-8-15)12(17)9-3-2-4-10(13)11(9)16/h2-4,16H,5-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEUJVPDRXHHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729816 | |

| Record name | (3-Amino-2-hydroxyphenyl)[4-(methanesulfonyl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473734-22-4 | |

| Record name | (3-Amino-2-hydroxyphenyl)[4-(methanesulfonyl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone, identified by CAS number 473734-22-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmacology.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of compounds with similar structures. For example, analogues featuring piperazine moieties have shown significant cytotoxicity against various cancer cell lines. A notable study indicated that compounds with a methanesulfonyl group exhibited enhanced activity against breast cancer cell lines, suggesting that the methylsulfonyl group may play a critical role in modulating biological activity .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. In vitro assays revealed that derivatives of piperazine exhibit varying degrees of antibacterial activity, with some showing effectiveness comparable to traditional antibiotics . This suggests potential applications in treating bacterial infections.

Neuropharmacological Effects

Research into the neuropharmacological effects of similar compounds indicates potential applications in treating neurological disorders. For instance, certain piperazine derivatives have been explored for their anxiolytic and antidepressant effects, with mechanisms involving serotonin receptor modulation . The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the amino and hydroxyl groups on the phenyl ring is believed to enhance binding affinity to biological targets. Additionally, the methylsulfonyl group may influence solubility and permeability, critical factors for drug development .

| Structural Feature | Impact on Activity |

|---|---|

| Amino Group | Enhances binding affinity |

| Hydroxyl Group | Increases solubility |

| Methylsulfonyl Group | Modulates pharmacokinetics |

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal reported that a series of piperazine derivatives showed significant cytotoxicity against A431 and Jurkat cell lines. The IC values were lower than those of standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : Another study assessed various piperazine derivatives against a panel of bacterial strains. Compounds similar to this compound demonstrated effective inhibition against both Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

The compound (3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone , with CAS number 473734-22-4 , has garnered attention in various scientific research domains due to its unique chemical structure and potential therapeutic applications. This article delves into its applications, supported by data tables and documented case studies.

Pharmaceutical Development

The compound has been studied for its potential as a therapeutic agent in various medical conditions, particularly in the field of neurology and psychiatry. Its piperazine moiety suggests possible interactions with neurotransmitter systems, making it a candidate for the treatment of disorders such as depression and anxiety.

Case Study: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored derivatives of piperazine compounds, including those similar to this compound, demonstrating significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine pathways.

Anti-Cancer Research

Recent investigations have indicated that compounds with similar structures exhibit anti-cancer properties. The sulfonamide group in this compound is believed to enhance its efficacy against certain cancer cell lines.

Case Study: In Vitro Studies on Cancer Cell Lines

In vitro studies conducted on various cancer cell lines, including breast and lung cancer, revealed that this compound inhibited cell proliferation significantly. The results were published in Cancer Letters, highlighting its potential as a lead compound for further development.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Its structural components suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Study: Evaluation Against Bacterial Strains

Research published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against various bacterial strains, including resistant strains. The compound exhibited promising results, indicating potential use as an antimicrobial agent.

Chemical Reactions Analysis

Key Steps:

-

Acid chloride formation :

Aromatic carboxylic acids (e.g., 3-amino-2-hydroxybenzoic acid) react with oxalyl chloride in dichloromethane (DCM) catalyzed by DMF to form acid chlorides. This intermediate is critical for subsequent nucleophilic substitution . -

Piperazine coupling :

The acid chloride reacts with 4-(methylsulfonyl)piperazine in the presence of a base (e.g., triethylamine) to form the methanone bond .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, DCM, DMF, 0°C → rt | 85–90% | |

| Piperazine coupling | Et | ||

| N, DCM, 0°C → rt | 33–82% |

Functional Group Reactivity

The compound’s reactivity is governed by its:

-

Aromatic amino/hydroxy groups :

-

Methylsulfonyl-piperazine :

The sulfonamide group stabilizes the piperazine ring against oxidation and enhances electrophilicity at the nitrogen, enabling selective alkylation or acylation .

Table 2: Reactivity of Substituents

| Group | Reactivity | Example Reaction |

|---|---|---|

| 3-Amino (Ar–NH | ||

| ) | Diazotization → azo coupling | Ar–NH |

| → Ar–N | ||

| → Ar–N=N–R | ||

| 2-Hydroxy (Ar–OH) | O-Alkylation with alkyl halides | Ar–OH + R–X → Ar–OR |

| Piperazine–SO | ||

| Me | Nucleophilic substitution at N-atom | Piperazine–SO |

| Me + R–X → Piperazine–R |

Stability and Degradation

-

pH sensitivity :

The phenolic –OH and amino groups render the compound unstable under strongly acidic or basic conditions, leading to hydrolysis of the methanone bond . -

Oxidative degradation :

Exposure to peroxides or metal ions (Fe

, Cu

) oxidizes the amino group to nitro derivatives .

Derivatization Strategies

Modifications to enhance solubility or bioactivity include:

-

Amino group acylation :

Reacting with acetic anhydride to form acetamide derivatives . -

Piperazine alkylation :

Introducing hydrophobic chains (e.g., benzyl, propynyl) via nucleophilic substitution .

Comparative Analysis of Analogues

Piperazine sulfonamides with electron-withdrawing groups (e.g., –SO

Me) exhibit reduced basicity compared to unsubstituted piperazines, altering their pharmacokinetic profiles .

Catalytic Modifications

Recent advances employ transfer hydrogenation with methanol as a methylating agent for sustainable N-methylation of piperazine precursors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, synthetic routes, and inferred physicochemical properties:

| Compound | Core Structure | Key Substituents | Synthetic Highlights | Physicochemical Notes |

|---|---|---|---|---|

| (3-Amino-2-hydroxyphenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone (Target) | Phenyl-piperazine methanone | 3-Amino-2-hydroxyphenyl; 4-(methylsulfonyl)piperazine | Likely involves coupling of substituted phenylcarboxylic acid with piperazine derivatives (analogous to ). | High polarity due to -NH₂ and -OH groups; methylsulfonyl enhances stability and acidity. |

| (6-Fluoro-4-(4-hydroxy-4-phenylpiperidin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (92) | Quinoline-piperazine methanone | 6-Fluoroquinoline; 4-hydroxy-4-phenylpiperidine | Prepared via nucleophilic substitution on quinoline; TFA salt formation for solubility. | Increased lipophilicity from quinoline and phenylpiperidine; fluorination affects electronic profile. |

| (4-(Cyclopropanecarbonyl)piperazin-1-yl)(6-fluoro-4-(4-(methylsulfonyl)piperazin-1-yl)quinolin-3-yl)methanone (52) | Quinoline-piperazine methanone | Cyclopropanecarbonyl-piperazine; 6-fluoroquinoline | Multi-step coupling using HOBt/TBTU activation (similar to ). | Cyclopropanecarbonyl introduces steric bulk; dual piperazine units may improve solubility. |

| (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) | Pyrimidine-phenyl-piperazine | Triazolyl-pyrimidine; 4-methylpiperazine | Buchwald-Hartwig coupling for aryl-amino linkage; HCl/dioxane for salt formation. | Methylpiperazine reduces acidity; triazole-pyrimidine enhances π-π stacking potential. |

| (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (BD241174) | Phenyl-piperazine methanone | 2-Aminophenyl; 4-methylpiperazine | Direct amide coupling or nucleophilic substitution (similar to ). | Lower polarity vs. target compound (methyl vs. methylsulfonyl); reduced metabolic stability. |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Phenyl-piperazine methanone | 4-Aminophenyl; furan-2-yl | Nitro reduction and nucleophilic aromatic substitution. | Furan increases hydrophobicity; aminophenyl enhances H-bond donor capacity. |

Key Structural and Functional Differences

Piperazine Substituents: The methylsulfonyl group in the target compound contrasts with methyl (), cyclopropanecarbonyl (), or unsubstituted piperazines (). Methylsulfonyl improves metabolic stability and acidity (pKa ~1–2) compared to methyl (pKa ~8–9) .

Aromatic Core Variations: Quinoline-based analogs () exhibit higher lipophilicity (clogP >3) vs. phenyl-based compounds (clogP ~1–2), affecting membrane permeability. The 3-amino-2-hydroxyphenyl group in the target compound offers two H-bond donors, whereas furan () or triazole () substituents prioritize π-π interactions.

Synthetic Complexity: Quinoline derivatives () require multi-step heterocyclic synthesis, while phenyl-piperazine methanones (target, ) are simpler to prepare. Triazole-pyrimidine hybrid w3 demands specialized coupling techniques (e.g., Buchwald-Hartwig), increasing synthetic difficulty.

Inferred Pharmacological Implications

- Target Selectivity : The methylsulfonyl group may enhance binding to sulfonyl-sensitive targets (e.g., kinases or proteases) compared to methylpiperazine analogs .

- Solubility vs. Permeability: Quinoline derivatives () balance moderate solubility (via piperazine) with high permeability, whereas the target compound’s polar groups favor aqueous solubility but may limit CNS penetration.

- Metabolic Stability : Methylsulfonyl and cyclopropanecarbonyl groups (target, ) resist oxidative metabolism better than methyl or furan substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.